3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-(5-Bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 5-bromothiophene moiety at position 3 of the pyrazole ring and an (E)-configured 4-ethylphenyl substituent on the hydrazide group. Its synthesis typically involves condensation reactions between pyrazole-carboxylic acid hydrazides and substituted aldehydes, followed by spectroscopic (e.g., NMR, IR) and crystallographic validation .
Properties
CAS No. |
303107-02-0 |
|---|---|
Molecular Formula |
C17H15BrN4OS |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4OS/c1-2-11-3-5-12(6-4-11)10-19-22-17(23)14-9-13(20-21-14)15-7-8-16(18)24-15/h3-10H,2H2,1H3,(H,20,21)(H,22,23)/b19-10+ |
InChI Key |
YTZYSQLQQVDLNQ-VXLYETTFSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a series of reactions including hydrazinolysis and condensation with 4-ethylbenzaldehyde to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium methoxide, methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines.
Scientific Research Applications
3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The target compound shares a core pyrazole-carbohydrazide scaffold with analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key structural variations include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br in the target compound) enhance stability and intermolecular interactions .
- Lipophilic Substituents (e.g., ethylphenyl in the target compound) improve membrane permeability .
- Polar Groups (e.g., hydroxyl, methoxy) increase solubility but may reduce blood-brain barrier penetration .
Computational Studies
Biological Activity
The compound 3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, synthesis methods, and structure-activity relationships (SAR).
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the condensation of hydrazides with appropriate aldehydes. A one-pot synthesis method has been reported, which simplifies the process and enhances yield. This method typically utilizes an acid catalyst to facilitate the reaction between 3-(5-bromothiophen-2-yl)-1H-pyrazole and an appropriate aldehyde.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a related study evaluated various pyrazole derivatives against carcinoma cell lines using the MTT assay. The results showed promising cytotoxic effects, with some derivatives achieving IC50 values comparable to standard chemotherapeutics like Cisplatin .
| Compound | IC50 (μM) - Liver Carcinoma | IC50 (μM) - Lung Carcinoma |
|---|---|---|
| Cisplatin | 3.78 | 6.39 |
| Compound 17 | 5.35 | 8.74 |
This indicates that while some derivatives are potent, further optimization may be necessary to enhance the efficacy of This compound specifically.
The mechanism by which pyrazole derivatives exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells, possibly through the activation of caspases or inhibition of specific signaling pathways related to cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more effective derivatives. Modifications at various positions on the pyrazole ring or substituents on the phenyl groups can significantly influence biological activity. For example, variations in halogen substitution have been shown to affect both potency and selectivity against different cancer cell lines.
Case Studies
Several case studies have highlighted the potential of pyrazole derivatives in clinical settings:
- Case Study 1 : A study focusing on a series of substituted pyrazoles demonstrated enhanced activity against breast cancer cell lines when specific electron-withdrawing groups were introduced .
- Case Study 2 : Another investigation reported that certain hydrazone derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
